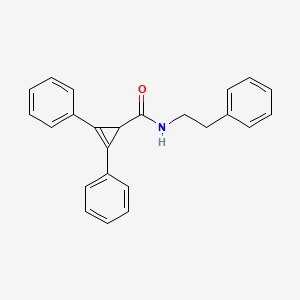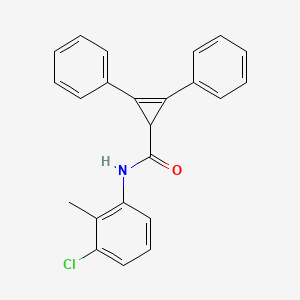
2,3-diphenyl-N-(2-phenylethyl)cycloprop-2-ene-1-carboxamide
Vue d'ensemble
Description
2,3-diphenyl-N-(2-phenylethyl)cycloprop-2-ene-1-carboxamide is a complex organic compound that features a cyclopropene ring, which is a three-membered carbon ring with one double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diphenyl-N-(2-phenylethyl)cycloprop-2-ene-1-carboxamide typically involves the reaction of 2,3-diphenylcyclopropenone with an appropriate amine, such as 2-phenylethylamine. The reaction is usually carried out under controlled conditions, often involving a catalyst like silver oxide (Ag2O) and a solvent such as cyclohexane. The reaction is performed at elevated temperatures, around 80°C, for an extended period, typically 18 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts involved.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-diphenyl-N-(2-phenylethyl)cycloprop-2-ene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could produce a range of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2,3-diphenyl-N-(2-phenylethyl)cycloprop-2-ene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and bioactive compounds.
Industry: Used in the synthesis of materials with unique properties, such as polymers and advanced materials.
Mécanisme D'action
The mechanism by which 2,3-diphenyl-N-(2-phenylethyl)cycloprop-2-ene-1-carboxamide exerts its effects involves interactions with specific molecular targets. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can modulate biological pathways and result in specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-diphenylcyclopropenone: A precursor in the synthesis of 2,3-diphenyl-N-(2-phenylethyl)cycloprop-2-ene-1-carboxamide.
2-phenylethylamine: An amine used in the synthesis of the compound.
Cyclopropenone derivatives: Compounds with similar structural features and reactivity.
Uniqueness
This compound is unique due to its specific combination of a cyclopropene ring and a carboxamide group, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
2,3-diphenyl-N-(2-phenylethyl)cycloprop-2-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO/c26-24(25-17-16-18-10-4-1-5-11-18)23-21(19-12-6-2-7-13-19)22(23)20-14-8-3-9-15-20/h1-15,23H,16-17H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUAQCFDTDCSJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2C(=C2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3671998.png)
![(5Z)-5-({1-[(4-Fluorophenyl)methyl]-2-methyl-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B3672005.png)

![N~2~-(4-bromophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3672012.png)
![(5Z)-1-(furan-2-ylmethyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3672013.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3672023.png)
![ethyl 4-[5-[(Z)-[1-(furan-2-ylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoate](/img/structure/B3672031.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-iodobenzamide](/img/structure/B3672037.png)
![(5Z)-1-(furan-2-ylmethyl)-5-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3672045.png)

![[2-methoxy-4-[(E)-3-oxo-3-phenylmethoxyprop-1-enyl]phenyl] pyridine-3-carboxylate](/img/structure/B3672079.png)
![(5Z)-5-[[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)pyrrol-3-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3672093.png)
![(5Z)-5-[[1-(4-chloro-3-nitrophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3672097.png)
